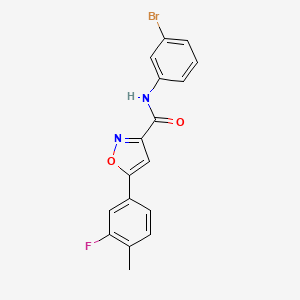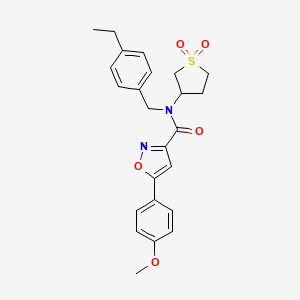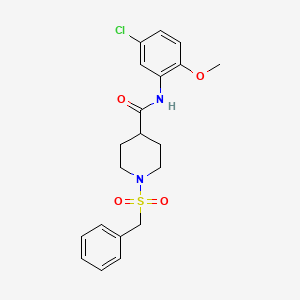![molecular formula C26H27FN4O2 B11346112 7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11346112.png)
7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step may involve the use of fluorinated reagents and catalysts to ensure selective fluorination.
Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions, often using methoxy-substituted aryl halides.
Formation of the piperazine ring: This step typically involves the reaction of appropriate amines with dihaloalkanes under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine-substituted products.
Applications De Recherche Scientifique
7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to specific receptors in biological systems, leading to modulation of signaling pathways.
Enzymes: Inhibition or activation of enzymes involved in metabolic processes.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(4-chlorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
- 7-(4-bromophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
The uniqueness of 7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C26H27FN4O2 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C26H27FN4O2/c1-17-25-23(14-19(15-24(25)32)18-6-8-20(27)9-7-18)29-26(28-17)31-12-10-30(11-13-31)21-4-3-5-22(16-21)33-2/h3-9,16,19H,10-15H2,1-2H3 |
Clé InChI |
GEEVSYNJNZQUGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC(=CC=C4)OC)CC(CC2=O)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11346032.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-2-YL}sulfanyl)propanamide](/img/structure/B11346034.png)

![2-[1-(2,5-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11346040.png)

![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11346057.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11346074.png)

![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11346090.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11346093.png)

![3,4,5-trimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11346104.png)


